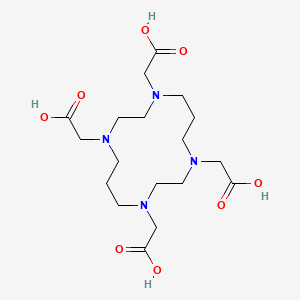

1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid

Descripción general

Descripción

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of coordination chemistry due to its high thermodynamic and kinetic stability when forming complexes with transition metals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid typically involves the functionalization of 1,4,8,11-tetraazacyclotetradecane (cyclam) with four N-pendant acetate groups. This process can be achieved through various synthetic routes, including the reaction of cyclam with bromoacetic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal impurities .

Análisis De Reacciones Químicas

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid undergoes several types of chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions such as copper(II), zinc(II), and iron(III).

Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., copper(II) chloride), bases (e.g., sodium hydroxide), and solvents such as water and ethanol .

Major Products

The major products formed from these reactions are metal complexes, which are often used in various applications, including radiopharmaceuticals and catalysis .

Aplicaciones Científicas De Investigación

Coordination Chemistry

TETA is primarily recognized for its role as a chelating agent . It forms stable complexes with metal ions, which is pivotal in several chemical processes.

- Metal Ion Complexation : TETA effectively binds transition metals such as Cu(II), Zn(II), and Ni(II), enhancing their solubility and stability in solution. This property is particularly useful in catalysis and separation processes.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 12.5 |

| Zn(II) | 10.2 |

| Ni(II) | 9.8 |

- Catalytic Applications : The complexes formed with TETA can act as catalysts in various organic reactions, including oxidation and polymerization processes .

Medicinal Chemistry

TETA's chelating ability extends to biomedical applications, particularly in the development of radiopharmaceuticals .

- Radiolabeling Agents : TETA is utilized to label medical imaging agents with radioisotopes such as Technetium-99m (Tc-99m). This application is crucial for diagnostic imaging in nuclear medicine.

- Therapeutic Applications : Research indicates that TETA-based complexes can be designed to deliver therapeutic agents directly to targeted tissues, improving the efficacy of treatments for conditions like cancer .

Environmental Applications

TETA has been employed in environmental remediation efforts due to its ability to sequester heavy metals from contaminated water sources.

- Heavy Metal Removal : Studies have demonstrated that TETA can effectively remove toxic metals such as lead and cadmium from aqueous environments through complexation, making it a valuable tool in environmental cleanup strategies .

Materials Science

In materials science, TETA is used in the synthesis of novel materials with tailored properties.

- Polymerization Initiator : TETA can serve as an initiator for the polymerization of various monomers, leading to the formation of polymers with specific mechanical and thermal properties.

- Nanomaterials : Research has explored the use of TETA in the fabrication of nanomaterials for applications in electronics and photonics .

Case Study 1: Radiopharmaceutical Development

A study highlighted the effectiveness of TETA as a chelator for Technetium-99m in imaging studies. The resulting radiopharmaceutical showed enhanced stability and improved imaging quality compared to traditional agents .

Case Study 2: Environmental Remediation

In an experimental setup, TETA was tested for its ability to extract lead ions from contaminated water. Results indicated a significant reduction in lead concentration, demonstrating TETA's potential as an effective remediation agent .

Mecanismo De Acción

The mechanism by which 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid exerts its effects involves the formation of stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, copper(II) complexes are used in radiopharmaceuticals for positron emission tomography (PET) imaging .

Comparación Con Compuestos Similares

Similar Compounds

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound used for similar applications, but with a different ring size and coordination properties.

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative of cyclam with methyl groups, offering different chemical properties.

Uniqueness

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring robust and reliable metal chelation .

Actividad Biológica

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) is a macrocyclic ligand known for its chelating properties and its applications in various fields, including medicinal chemistry and radiopharmaceuticals. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and imaging.

- Molecular Formula : C14H24N4O4

- Molecular Weight : 304.37 g/mol

- CAS Number : 14025-20-6

TETA acts primarily as a chelator for metal ions, which can influence biological systems in several ways:

- Metal Ion Complexation : TETA can form stable complexes with transition metals such as gadolinium and technetium, enhancing the efficacy of these metals in imaging and therapeutic applications.

- Cellular Uptake : The metal complexes of TETA have been shown to improve cellular uptake due to their favorable lipophilicity and stability in biological environments .

Anticancer Properties

Research indicates that TETA and its metal complexes exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : TETA complexes have demonstrated high cytotoxicity against renal cancer cell lines (Caki-1), inducing apoptosis and necrosis through mechanisms involving the inhibition of key protein kinases .

- In vitro Studies : The cytotoxic effects were assessed using the MTT assay on multiple cell lines including HCT-116 (colon carcinoma) and MCF7 (breast adenocarcinoma), showing IC50 values indicating potent activity against these cancers .

Imaging Applications

TETA is widely used in radiopharmaceuticals for imaging purposes:

- Radiolabeling : The ability of TETA to chelate radionuclides like (technetium) allows for its application in single-photon emission computed tomography (SPECT) imaging. This is particularly useful for visualizing tumors and assessing their response to treatment .

Case Studies

- Study on Metal Complexes : A study evaluated the anticancer activity of TETA-metal complexes. The results indicated that these complexes significantly inhibited cell proliferation in vitro and demonstrated promising results in vivo with minimal toxicity observed in animal models .

- Theranostic Applications : In theranostic applications, TETA has been utilized to create dual-function agents that can both diagnose and treat cancer. These agents leverage the chelating ability of TETA to deliver therapeutic doses of radioisotopes directly to tumors while providing imaging capabilities .

Comparative Analysis of Metal Complexes

| Complex Type | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| TETA-Gd Complex | Caki-1 | 5.2 | Induction of apoptosis |

| TETA-Tc Complex | HCT-116 | 3.8 | Inhibition of cell migration |

| TETA-Zr Complex | MCF7 | 7.5 | ROS generation leading to necrosis |

Propiedades

IUPAC Name |

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O8/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHROZDXPAUZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001171101 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60239-22-7 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001171101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.